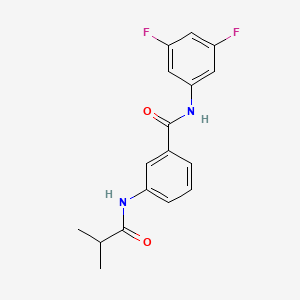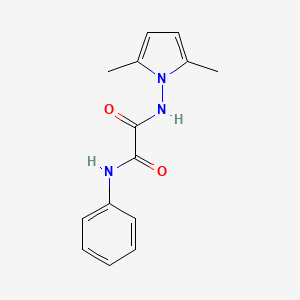
4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. This compound belongs to the class of piperazinecarboxamides, which have been extensively researched due to their diverse biological activities.
Wirkmechanismus
4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide exerts its effects by binding to the ATP-binding site of BTK and other kinases, thereby inhibiting their activity. This leads to downstream effects on various signaling pathways, including the B-cell receptor (BCR) signaling pathway, which is critical for the survival and proliferation of B cells. Inhibition of BTK has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have a potent inhibitory effect on the proliferation of various cancer cell lines, including those derived from lymphoma, leukemia, and multiple myeloma. It has also been shown to inhibit the activation of B cells and T cells, which are key players in autoimmune diseases. In addition, 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is its specificity for BTK and other kinases, which reduces the risk of off-target effects. In addition, it has been shown to be effective at low concentrations, making it a potentially useful tool for studying kinase signaling pathways in vitro. However, one limitation of 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of combination therapies that target multiple kinases simultaneously, in order to achieve synergistic effects and reduce the risk of resistance. Another area of interest is the use of 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide in combination with other immunomodulatory agents, such as checkpoint inhibitors, in order to enhance the immune response against cancer cells. Finally, there is also interest in exploring the potential use of 4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide in other autoimmune diseases, such as rheumatoid arthritis and lupus.
Wissenschaftliche Forschungsanwendungen
4-(2-furoyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, where it has shown promising results. In particular, it has been shown to inhibit the activity of several kinases that play a key role in cell proliferation, survival, and differentiation. These include BTK, ITK, TEC, and BMX, which are all members of the Tec family of kinases.
Eigenschaften
IUPAC Name |
4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-13-4-2-5-14(12-13)18-17(22)20-9-7-19(8-10-20)16(21)15-6-3-11-23-15/h2-6,11-12H,7-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOJUXVNJNYFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-carbonyl)-N-(3-methylphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-2-methoxy-5-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4238895.png)
![2-[(4-methoxybenzyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4238900.png)
![N-allyl-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4238911.png)
![1,3-dimethyl-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B4238913.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4238917.png)
![N-butyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4238922.png)
![4-chloro-N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4238929.png)




![1-(4-iodophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B4238956.png)
![[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B4238969.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4238970.png)